molecular formula C6H4FNO2 B13896494 5-Fluoro-6-hydroxynicotinaldehyde CAS No. 1227605-77-7

5-Fluoro-6-hydroxynicotinaldehyde

Cat. No.: B13896494
CAS No.: 1227605-77-7
M. Wt: 141.10 g/mol
InChI Key: QXRRKGZUUFAEMS-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxynicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C₆H₄FNO₂. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the 6-position contains a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the fluorination of nicotinaldehyde derivatives. . The hydroxyl group at the 6-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-Fluoro-6-hydroxynicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxynicotinaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. For example, it can inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-hydroxynicotinaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity in chemical and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

1227605-77-7

Molecular Formula

C6H4FNO2

Molecular Weight

141.10 g/mol

IUPAC Name

5-fluoro-6-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)

InChI Key

QXRRKGZUUFAEMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1C=O)F

Origin of Product

United States

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